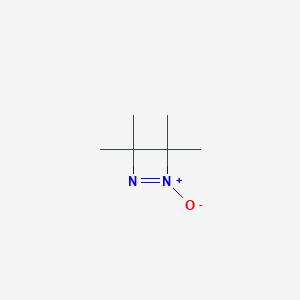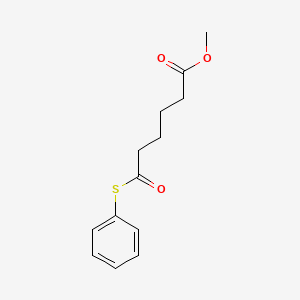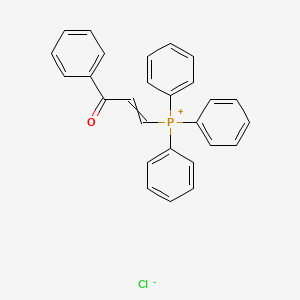
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a phenylprop-1-en-1-yl group and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate precursor. One common method is the reaction of triphenylphosphine with (3-oxo-3-phenylprop-1-en-1-yl) chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis .
科学的研究の応用
Chemistry
In chemistry, (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of complex organic molecules and as a catalyst in certain reactions .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for drug design and discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium ion. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal ions, which are essential for its catalytic activity .
類似化合物との比較
Similar Compounds
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium bromide: Similar structure but with a bromide ion instead of chloride.
3-Methyl-N-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridinium chloride: Contains a pyridinium ion instead of a phosphonium ion.
Uniqueness
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is unique due to its specific combination of a phosphonium ion with a phenylprop-1-en-1-yl group. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and organic synthesis .
特性
CAS番号 |
40613-14-7 |
|---|---|
分子式 |
C27H22ClOP |
分子量 |
428.9 g/mol |
IUPAC名 |
(3-oxo-3-phenylprop-1-enyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H22OP.ClH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-22H;1H/q+1;/p-1 |
InChIキー |
JKXHXGULGSDFQJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


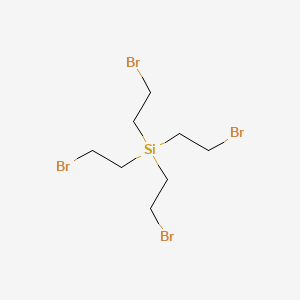
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
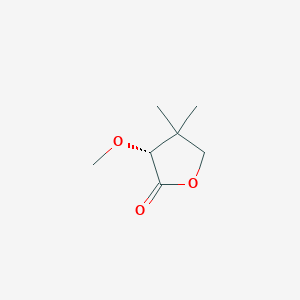
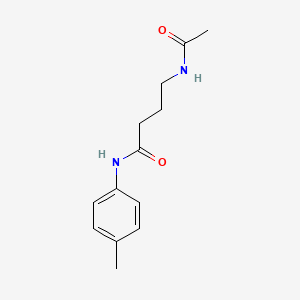
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
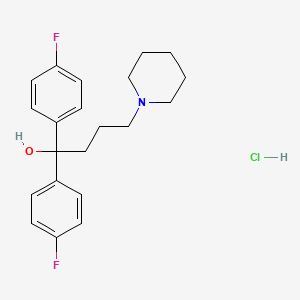
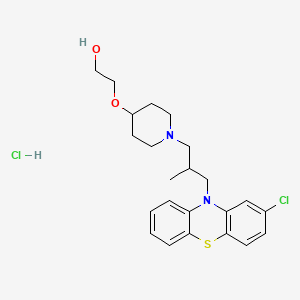


![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
